molecular formula C17H15BrN4OS B2778036 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179473-59-6

3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2778036
CAS No.: 1179473-59-6
M. Wt: 403.3
InChI Key: UYOBLPRZRTXPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C17H15BrN4OS and its molecular weight is 403.3. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key protein involved in DNA repair and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a protein that stimulates cell growth and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these proteins disrupts DNA repair and cell growth processes, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The disruption of DNA repair pathways makes cells more vulnerable to DNA damage . The inhibition of EGFR disrupts cell growth and differentiation pathways . These disruptions lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells. For example, compound 8i, a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control . It also arrested the cell cycle at the G2/M phase . The treatment upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .

Properties

IUPAC Name

3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS.BrH/c1-22-14-9-5-8-13(10-14)16-18-19-17-21(16)20-15(11-23-17)12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOBLPRZRTXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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